Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically requires a base such as sodium hydroxide (NaOH) and can be carried out under ambient conditions . Another method involves the cycloisomerization of N-propargylpyridiniums, which can be promoted by NaOH in aqueous conditions, yielding the desired product in high efficiency .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions. Catalysts such as copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) are commonly used. These processes may involve undesirable solvents and require high temperatures and catalyst loadings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Bromine (Br₂) or iodine (I₂) in the presence of a base.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antituberculosis agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting enzymes involved in bacterial cell wall synthesis . The compound’s ability to interact with various biological pathways makes it a versatile agent in drug discovery .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its antituberculosis activity.
2-Methylimidazo[1,2-a]pyridine: Used in various chemical reactions and known for its halogenation reactions.
Uniqueness
Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9N3O2 |
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Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-3-12-5-7(10)11-8(12)4-6/h2-5H,10H2,1H3 |
InChI Key |
VBROYHAWKSYXPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)N |
Origin of Product |
United States |
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